Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the imidazo[1,5-a]pyridine family, which is recognized for its diverse biological activities and applications in medicinal chemistry. This compound is particularly noted for its potential in drug discovery, especially in developing anti-tuberculosis agents and other therapeutic applications. The imidazo[1,5-a]pyridine scaffold is characterized by its ability to interact with various biological targets, making it a valuable subject of study in pharmacology and biochemistry.
Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate is classified as a heterocyclic aromatic compound. It features a fused imidazole and pyridine ring system and is categorized under nitrogen-containing heterocycles. Its structural formula can be represented as with a molecular weight of approximately 204.23 g/mol .
The synthesis of ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate typically involves cyclization reactions using appropriate precursors. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of acetic acid as a catalyst under reflux conditions. This method allows for the formation of the imidazo[1,5-a]pyridine structure through cyclization and subsequent functionalization at the carboxylate position.
Another innovative approach involves using magnesium nitride as a nitrogen source in a one-pot annulation strategy, which has shown promising results for synthesizing various derivatives of imidazo[1,5-a]pyridine .
Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate features a fused ring system that includes both imidazole and pyridine components. The molecular structure can be depicted as follows:
Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions that are typical for heterocyclic compounds. These include:
The compound has been shown to participate in reactions such as cyclo-condensation with aldehydes or ketones under specific catalytic conditions to yield more complex structures. For instance, the use of magnesium nitride has been explored for efficient synthesis pathways involving cyclization reactions that yield high conversion rates and product purity .
The mechanism of action for ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate primarily involves its interaction with specific enzymes or receptors within biological systems.
The compound exhibits antibacterial properties by inhibiting key bacterial enzymes involved in cell division and metabolism. This inhibition occurs through competitive binding at active sites on these enzymes, effectively disrupting normal cellular processes.
The compound's high molar refractivity (51.28) suggests it has significant polarizability, which may contribute to its biological activity and interaction with biomolecules.
Ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate has several scientific uses:
The Mg₃N₂-assisted annulation represents a breakthrough in imidazo[1,5-a]pyridine synthesis. This method enables direct cyclo-condensation of 2-pyridyl ketones with alkyl glyoxylates under ammonia-free conditions, where Mg₃N₂ acts as both a nitrogen source and base catalyst. The solvent system critically influences reaction efficiency: Ethanol/water (8:2 v/v) at 80°C achieves 92% yield of ethyl 1-phenyl-6-methylimidazo[1,5-a]pyridine-3-carboxylate within 4 hours. By contrast, anhydrous ethanol yields only 63% under identical conditions, while methanol/water (8:2) delivers 85% yield [5]. The aqueous component facilitates ammonia release from Mg₃N₂ hydrolysis and suppresses byproduct formation. This protocol demonstrates exceptional functional group tolerance for electron-donating (methyl) and electron-withdrawing (halogen) substituents on aryl ketones, enabling gram-scale synthesis (up to 5g) without yield erosion [5].
Table 1: Optimization of Mg₃N₂-Assisted Annulation Conditions
Solvent System | Temperature (°C) | Time (h) | Yield (%) | Scalability |
---|---|---|---|---|
EtOH/H₂O (8:2) | 80 | 4 | 92 | 5g scale |
MeOH/H₂O (8:2) | 60 | 4 | 85 | Not reported |
Anhydrous EtOH | 75 | 24 | 63 | Limited |
Anhydrous MeOH | 60 | 24 | 54 | Limited |
Polyphosphoric acid (PPA)/phosphorous acid (H₃PO₃)-mediated multicomponent reactions provide atom-economical access to imidazo[1,5-a]pyridine cores. Nitroalkanes electrophilically activated in PPA react with 2-(aminomethyl)pyridines in a cascade sequence: initial nitronate formation, nucleophilic attack, cyclization, and dehydration. Optimization revealed that H₃PO₃ doping (1:1 mass ratio with 87% PPA) at 160°C boosts yields to 77% by generating less sterically hindered nitronates. This method accommodates C₃-C₆ nitroalkanes (yields: 62-77%) but struggles with α-nitrotoluene (yield: <20%) due to steric constraints [2]. Industrial scalability is enhanced by telescoping protection-deprotection steps; N-tosylated 2-(aminomethyl)pyridines react smoothly with nitroalkanes in 87% PPA at 160°C, delivering 3-substituted derivatives in 80-85% yield without intermediate isolation [2].
While direct iodination of ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate remains unexplored in the literature, bromination at position 6 demonstrates predictable regioselectivity. Electrophilic bromination using N-bromosuccinimide (NBS) in DMF at 50°C selectively functionalizes the electron-rich C6 position, guided by computational modeling of frontier molecular orbitals. Molecular docking reveals that 6-bromo derivatives exhibit optimal steric complementarity with the Streptococcus pneumoniae FtsZ interdomain cleft. Key interactions involve Arg174 (hydrogen bonding with carboxylate) and Val307 (hydrophobic contact with bromine) [7]. This regioselectivity enables targeted antibiotic development, as ethyl 6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate shows narrow-spectrum activity against S. pneumoniae (MIC = 2 µg/mL) without affecting commensal bacteria [7].
Table 2: Antibacterial Activity of Halogenated Derivatives Against S. pneumoniae
C6 Substituent | C2 Functionalization | MIC (µg/mL) | FtsZ Inhibition IC₅₀ |
---|---|---|---|
Br | (Phenylthio)methyl | 2.0 | 1.8 µM |
H | (Phenylthio)methyl | >64 | >50 µM |
Br | Methyl | 32 | 25 µM |
Cl | (Phenylthio)methyl | 8.0 | 7.5 µM |
Ethyl carboxylate at position 3 serves as a versatile handle for structural diversification. Base-mediated ester hydrolysis (NaOH/EtOH:H₂O) yields carboxylic acids for amide coupling or metal-catalyzed decarboxylation. Copper(I)-catalyzed decarboxylative annulation with o-iodoanilines provides imidazo[4,5-c]quinolin-4-one scaffolds under mild conditions (CuI, phenanthroline, K₂CO₃, DMF, 100°C). This transformation proceeds via carboxylate displacement, oxidative addition, and reductive elimination, achieving 70-85% yields [3]. The decarboxylation step specifically requires electron-rich substrates, as 6-nitro variants undergo decomposition under identical conditions [3].
Solvent-free Mg₃N₂ annulations minimize environmental impact while maintaining efficiency. Neat reactions of 2-pyridyl ketones with glyoxylates at 80°C achieve 85% yield through enhanced molecular collisions and eliminated solvation energy barriers. Similarly, aqueous-mediated PPA/H₃PO₃ reactions exploit water’s high heat capacity for energy-efficient nitroalkane activation, reducing reaction temperatures by 20°C compared to organic solvents [2] [5]. The aqueous ethanol solvent system (EtOH:H₂O 8:2) facilitates product isolation via pH-triggered precipitation; neutralization to pH 7-8 induces crystallization of imidazo[1,5-a]pyridines with >98% purity, eliminating extraction solvents [5].
PPA/H₃PO₃ systems demonstrate recyclability for industrial waste reduction. After reaction completion, the acidic slurry is diluted with ice water, and the precipitated product is filtered. The aqueous filtrate is reconcentrated (85% PPA) and supplemented with 20% fresh H₃PO₃ for reuse in three consecutive cycles with <10% yield drop [2]. This approach achieves an E-factor (mass waste/mass product) of 8.5, significantly lower than traditional methods (E-factor >30). Solvent-free annulations further reduce PMI (Process Mass Intensity) to 1.8 by eliminating distillation and recovery steps [5].
Table 3: Waste Metrics for Green Synthetic Methods
Method | Catalyst/Reagent Recyclability | PMI | E-Factor | Key Improvement |
---|---|---|---|---|
PPA/H₃PO₃ (recycled) | 3 cycles, <10% yield loss | 10.2 | 8.5 | Acidic medium reuse |
Mg₃N₂ (solvent-free) | Not applicable | 1.8 | 0.9 | No solvent |
Aqueous ethanol workup | Ethanol recovered (70%) | 5.7 | 3.2 | Reduced extraction solvents |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3